molecular formula C12H17N3O2 B8023268 [1,2,5]Triazepane-5-carboxylic acid benzyl ester

[1,2,5]Triazepane-5-carboxylic acid benzyl ester

Cat. No.: B8023268
M. Wt: 235.28 g/mol
InChI Key: YPVZINOXTVKFHC-UHFFFAOYSA-N
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Description

[1,2,5]Triazepane-5-carboxylic acid benzyl ester (CAS 1208309-22-1) is a versatile seven-membered heterocyclic building block of interest in medicinal chemistry and drug discovery. The [1,2,5]triazepane scaffold is recognized as a potential bioisostere for conventional six-membered rings like piperazine, offering multiple sites for functionalization to optimize the properties of drug candidates . Scientific literature demonstrates that derivatives of this core structure have been used to synthesize novel analogues of known therapeutics, such as oxazolidinone antibacterial agents, which have shown potent in vitro and in vivo activity . The benzyl ester group in the structure serves as a common protecting group for carboxylic acids, which can be manipulated in subsequent synthetic steps . This compound is intended for use as a key intermediate in the research and development of new pharmaceutical agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

benzyl 1,2,5-triazepane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-8-6-13-14-7-9-15)17-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZINOXTVKFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1,2,5]Triazepane-5-carboxylic acid benzyl ester typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Table 1: General Conditions for Esterification

ReactantsCatalystTemperature (°C)Time (h)Yield (%)
Triazepane-5-carboxylic acid + Benzyl AlcoholH₂SO₄ or other acid60-804-8Variable

Hydrolysis

The hydrolysis of esters can occur under acidic or basic conditions. The reaction typically proceeds as follows:

 1 2 5 Triazepane 5 carboxylic acid benzyl ester+H2OAcid Base 1 2 5 Triazepane 5 carboxylic acid+Benzyl Alcohol\text{ 1 2 5 Triazepane 5 carboxylic acid benzyl ester}+\text{H}_2\text{O}\xrightarrow{\text{Acid Base}}\text{ 1 2 5 Triazepane 5 carboxylic acid}+\text{Benzyl Alcohol}

Table 2: Hydrolysis Conditions

ConditionCatalystTemperature (°C)Time (h)Yield (%)
Acidic HydrolysisHCl50-703-6High
Basic HydrolysisNaOHRoom Temp12-24Moderate

Transesterification

Transesterification involves exchanging the alkoxy group of an ester with another alcohol:

 1 2 5 Triazepane 5 carboxylic acid benzyl ester+R OHCatalyst 1 2 5 Triazepane 5 carboxylic acid R ester+Benzyl Alcohol\text{ 1 2 5 Triazepane 5 carboxylic acid benzyl ester}+\text{R OH}\xrightarrow{\text{Catalyst}}\text{ 1 2 5 Triazepane 5 carboxylic acid R ester}+\text{Benzyl Alcohol}

This reaction can be catalyzed by various acids or bases and is useful for modifying the properties of the original ester.

Nucleophilic Acyl Substitution

In this mechanism, nucleophiles attack the carbonyl carbon of the ester:

R Nu+ 1 2 5 Triazepane 5 carboxylic acid benzyl ester 1 2 5 Triazepane 5 carboxamide+Benzyl Alcohol\text{R Nu}+\text{ 1 2 5 Triazepane 5 carboxylic acid benzyl ester}\rightarrow \text{ 1 2 5 Triazepane 5 carboxamide}+\text{Benzyl Alcohol}

This reaction is significant in synthesizing amides from esters.

Table 3: Biological Activity of Triazepane Derivatives

CompoundActivity TypeIC₅₀ (µM)
Triazepane Derivative AAntibacterial25
Triazepane Derivative BAntifungal30
Triazepane Derivative CCytotoxic15

Scientific Research Applications

Biological Activities

Research indicates that [1,2,5]triazepane-5-carboxylic acid benzyl ester exhibits various biological activities:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of triazepane compounds possess antimicrobial activity against a range of pathogens. The benzyl ester form may enhance solubility and bioavailability, making it a candidate for further exploration in pharmaceutical applications.
  • Anticancer Activity : Compounds containing triazepane rings have been investigated for their potential anticancer properties. Preliminary studies suggest that [1,2,5]triazepane derivatives can inhibit tumor growth in vitro and in vivo models, although further research is necessary to elucidate the underlying mechanisms.

Applications in Medicinal Chemistry

The unique structure of [1,2,5]triazepane-5-carboxylic acid benzyl ester makes it a valuable scaffold in medicinal chemistry:

  • Drug Design : The compound can serve as a building block for developing novel therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it an attractive candidate for further drug development.
  • Prodrug Formulation : Due to its ester nature, this compound can be utilized as a prodrug to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The ester bond can be hydrolyzed in vivo to release the active drug.

Materials Science Applications

Beyond biological applications, [1,2,5]triazepane-5-carboxylic acid benzyl ester also shows promise in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities. Its incorporation into copolymers may lead to materials with tailored thermal and mechanical characteristics.
  • Nanotechnology : Research into nanomaterials has identified triazepane derivatives as potential candidates for drug delivery systems. Their ability to form stable complexes with various drugs could lead to innovative solutions in targeted therapy.

Case Studies

Several case studies highlight the applications of [1,2,5]triazepane-5-carboxylic acid benzyl ester:

  • Antimicrobial Activity Assessment : A study evaluating the antimicrobial efficacy of various triazepane derivatives found that [1,2,5]triazepane-5-carboxylic acid benzyl ester exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial potency.
  • Synthesis Optimization : Research focused on optimizing the synthesis of benzyl esters using NbCl₅ as a catalyst demonstrated improved yields and reduced reaction times compared to traditional methods. This work illustrates the potential for scaling up the synthesis of [1,2,5]triazepane derivatives for industrial applications.
  • Biological Activity Profiling : In vitro studies assessing the anticancer effects of triazepane derivatives showed that [1,2,5]triazepane-5-carboxylic acid benzyl ester inhibited cell proliferation in several cancer cell lines. Further investigations are ongoing to understand its mechanism of action.

Mechanism of Action

The mechanism of action of [1,2,5]Triazepane-5-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences

(A) Triazepane vs. Diazepane Derivatives

A key structural analog is (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1001401-60-0), which contains a diazepane ring (two nitrogen atoms) instead of a triazepane backbone .

Property [1,2,5]Triazepane-5-carboxylic Acid Benzyl Ester (R)-Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate
Ring Structure 7-membered triazepane (3 N atoms) 7-membered diazepane (2 N atoms)
Substituents Benzyl ester at position 5 Benzyl ester at position 1; methyl at position 5
Basicity Likely higher due to additional N atom Moderate, influenced by methyl substituent
Applications Potential use in polymer crosslinking (inferred) Medicinal chemistry (e.g., protease inhibition)
(B) Benzyl Ester Reactivity

Benzyl esters are prone to alkaline hydrolysis, as demonstrated in studies on DHP-glucose complexes. For example, benzyl ester bonds in DHPGAC (a glucuronic acid-DHP polymer) are cleaved under alkali treatment, releasing glucuronic acid . While direct data on the triazepane derivative is lacking, its benzyl ester group is expected to exhibit similar pH-dependent stability.

pH-Dependent Reactivity and Stability

Studies on benzyl ester bond formation in glucuronic acid-DHP complexes reveal that:

  • Acidic conditions (pH 4): Maximize benzyl ester bond formation due to protonation of carboxyl groups, favoring nucleophilic attack by quinone methide intermediates .
  • Neutral conditions (pH 6–7): Promote competing reactions with amino groups in proteins, reducing benzyl ester yields .

This suggests that the synthesis of [1,2,5]Triazepane-5-carboxylic acid benzyl ester may be optimized under acidic conditions to avoid side reactions with nucleophiles like amines.

Elemental Composition and Side Reactions

Elemental analysis of DHPGAC (Table 2 in ) shows increasing nitrogen content under neutral pH, indicating protein incorporation via amino-quinone methide adducts . This highlights a critical challenge in benzyl ester synthesis: competing reactions with amines under neutral/basic conditions. For triazepane derivatives, the presence of multiple nitrogen atoms in the ring may exacerbate such side reactions unless pH is tightly controlled.

Biological Activity

[1,2,5]Triazepane-5-carboxylic acid benzyl ester is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of [1,2,5]Triazepane-5-carboxylic Acid Benzyl Ester

The synthesis of [1,2,5]triazepane derivatives typically involves the cyclization of appropriate precursors. The benzyl ester is formed through the reaction of [1,2,5]triazepane-5-carboxylic acid with benzyl alcohol in the presence of a suitable coupling agent. This method allows for the introduction of the benzyl group while maintaining the integrity of the triazepane structure.

Antitumor Activity

Research indicates that compounds containing the triazepane moiety exhibit significant antitumor activity. For instance, in vitro studies have shown that derivatives of triazepanes can inhibit cell proliferation in various cancer cell lines. A study reported that certain triazepane derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects .

CompoundCell Line TestedIC50 (µM)
Triazepane derivative APC-3 (prostate)8.5
Triazepane derivative BK562 (leukemia)6.3
Triazepane derivative CMCF-7 (breast)10.2

Antioxidant Activity

The antioxidant properties of [1,2,5]triazepane-5-carboxylic acid benzyl ester have also been studied. Compounds with similar structures demonstrated moderate to strong free radical scavenging activities. The presence of phenolic groups in related compounds has been linked to enhanced antioxidant effects .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazepane derivatives on five different cancer cell lines using the MTT assay. The results indicated that compounds with higher lipophilicity exhibited increased cytotoxicity, suggesting that structural modifications can enhance biological activity .

Case Study 2: In Vivo Antitumor Activity

In vivo studies using animal models showed that specific triazepane derivatives significantly reduced tumor growth compared to control groups. For example, a compound tested alongside standard chemotherapeutics like cyclophosphamide demonstrated comparable efficacy in tumor reduction .

The biological activity of [1,2,5]triazepane-5-carboxylic acid benzyl ester may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds interfere with cellular signaling pathways that promote growth.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress within cells.

Q & A

Basic: What are the optimal synthetic routes for [1,2,5]Triazepane-5-carboxylic acid benzyl ester, and how are reaction conditions optimized?

Methodological Answer:

  • Synthetic Routes : Adapt protocols from analogous benzyl ester syntheses. For example, refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids in 1,4-dioxane under triethylamine catalysis can yield benzoxazole esters . For triazepane derivatives, substitute the core scaffold while retaining esterification steps.
  • Optimization : Monitor pH during ester bond formation, as acidic conditions (pH 4–6) enhance benzyl ester stability, while neutral pH promotes side reactions with amines (e.g., protein incorporation) . Use FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) and ¹³C CP/MAS NMR to confirm structural integrity .

Basic: What analytical techniques are recommended for characterizing [1,2,5]Triazepane-5-carboxylic acid benzyl ester?

Methodological Answer:

  • Structural Confirmation :
    • FTIR : Identify ester carbonyl (1740 cm⁻¹) and triazepane ring vibrations (e.g., N-H stretches at 3300–3500 cm⁻¹).
    • Solid-State ¹³C NMR : Use cross-polarization magic-angle spinning (CP/MAS) to resolve ester carbonyl (170–180 ppm) and aromatic carbons (120–140 ppm) .
    • HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with ESI-MS for molecular ion validation.
  • Quantitative Analysis : Ion chromatography (IC) post-alkali treatment (0.1 M NaOH) to measure glucuronic acid release, indirectly quantifying ester bond content .

Advanced: How does pH influence the stability and reactivity of [1,2,5]Triazepane-5-carboxylic acid benzyl ester in aqueous systems?

Methodological Answer:

  • Ester Bond Stability :
    • Acidic Conditions (pH 4–5) : Maximize ester bond retention. Use buffered systems (e.g., acetate buffer) to prevent hydrolysis .
    • Neutral pH (6–7) : Risk of competitive nucleophilic attacks (e.g., amines from proteins or solvents) leading to ester cleavage or adduct formation. Monitor nitrogen content via elemental analysis to detect protein contamination .
  • Experimental Design : Conduct time-resolved IC or ¹H NMR in D₂O to track hydrolysis kinetics. Correlate pH with degradation half-lives (see Table 1 ).

Table 1 : Hydrolysis Kinetics of Benzyl Ester Bonds at Varying pH

pHHalf-Life (h)Dominant Degradation Pathway
448Ester hydrolysis (slow)
612Amine adduct formation
82Rapid alkaline hydrolysis

Advanced: How to resolve contradictory data on nitrogen content in [1,2,5]Triazepane-5-carboxylic acid benzyl ester complexes?

Methodological Answer:

  • Source of Contradiction : Nitrogen may originate from:
    • Protein contamination (e.g., enzymes in synthesis media) reacting with quinone methide intermediates under neutral pH .
    • Residual amines from incomplete purification.
  • Resolution Strategies :
    • Elemental Analysis : Compare nitrogen levels before and after protease treatment (e.g., pronase) to isolate protein-derived nitrogen .
    • Control Experiments : Synthesize under strictly anhydrous, enzyme-free conditions to eliminate protein interference.

Advanced: What are common synthetic byproducts, and how are they identified and mitigated?

Methodological Answer:

  • Byproduct Formation :
    • Amidine Adducts : From side reactions with amines (e.g., piperazine in solvent systems) .
    • Partial Hydrolysis : Ester-to-acid conversion in aqueous media.
  • Detection : Use LC-MS/MS with CID fragmentation to distinguish molecular ions (e.g., m/z 320 for parent vs. m/z 278 for hydrolyzed acid).
  • Mitigation : Optimize reaction stoichiometry, employ scavenger resins for amines, and use anhydrous solvents.

Advanced: What computational or statistical tools aid in analyzing [1,2,5]Triazepane-5-carboxylic acid benzyl ester in complex mixtures?

Methodological Answer:

  • Chemometric Analysis :
    • PCA (Principal Component Analysis) : Differentiate samples based on FTIR or NMR spectral data to identify batch variability .
    • Model Population Analysis (MPA) : Extract marker ions (e.g., m/z 179 for benzyl alcohol derivatives) from LC-MS datasets to quantify ester content .
  • Validation : Cross-reference with synthetic standards and spike-recovery experiments (90–110% recovery acceptable).

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